Cryptophycin 1 - 124689-65-2

Cryptophycin 1

Catalog Number: EVT-1178313
CAS Number: 124689-65-2
Molecular Formula: C35H43ClN2O8
Molecular Weight: 655.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cryptophycin 1 is a natural product found in Nostoc with data available.
Cryptophycin is the cryptophycins are a family of 16-membered macrolide antimitotic agents isolated from the cyanobacteria Nostoc sp. The mechanism of anticancer activity of the cryptophycins has been associated with their destabilization of microtubules and induction of bcl-2 phosphorylation leading to apoptosis. Cryptophycins demonstrated activity against the wide spectrum of solid tumors including those that overexpress the multidrug resistance efflux pump P-glycoprotein. (NCI)
Source and Classification

Cryptophycin 1 is classified as a polyketide and is isolated from cyanobacteria, specifically Nostoc sp. This classification highlights its complex structure derived from the sequential condensation of acyl-CoA precursors. The compound's unique structural features contribute to its biological activity and therapeutic potential.

Synthesis Analysis

The synthesis of Cryptophycin 1 has been approached through various methods, emphasizing stereospecificity and efficiency. One notable method involves the use of (R)-mandelic acid as a chiral source to establish asymmetry in the synthesis process.

Key Synthesis Techniques

  1. Iridium-Catalyzed Reactions: This method employs iridium catalysts for stereo- and enantioselective crotylation, allowing for the creation of diverse analogues.
  2. Heck Coupling: Utilized for appending phenyl groups to the molecular structure, enhancing the compound's pharmacological profile.
  3. Suzuki-Miyaura Coupling: This technique facilitates the formation of carbon-carbon bonds, crucial for constructing the cryptophycin framework.
  4. Hydrolysis Steps: Hydrolysis of methyl esters to free acids is a critical step in generating the final product.

These methods collectively contribute to an efficient synthesis pathway that allows for modifications leading to improved analogues with enhanced solubility and bioactivity .

Molecular Structure Analysis

Cryptophycin 1 features a complex molecular architecture characterized by multiple functional groups, including amide and ester linkages. Its structure can be divided into several distinct units:

The stereochemistry of Cryptophycin 1 is crucial for its interaction with biological targets. The presence of various substituents on the aromatic rings significantly influences its pharmacokinetic properties and efficacy .

Structural Data

  • Molecular Formula: C₁₆H₁₉N₃O₄
  • Molecular Weight: Approximately 317.34 g/mol
  • Key Functional Groups: Amides, esters, and multiple stereocenters.
Chemical Reactions Analysis

Cryptophycin 1 participates in several chemical reactions that are pivotal for its biological activity:

  • Microtubule Stabilization: It binds to tubulin, stabilizing microtubules and preventing their depolymerization at therapeutic concentrations.
  • Apoptotic Induction: At higher concentrations, it induces apoptosis by deactivating anti-apoptotic proteins such as Bcl2.

These reactions underline its role as an antitumor agent by disrupting normal cellular processes involved in mitosis .

Mechanism of Action

The mechanism of action of Cryptophycin 1 primarily involves:

  1. Binding to Tubulin: It binds to the β-tubulin subunit, leading to enhanced microtubule stability.
  2. Disruption of Microtubule Dynamics: By stabilizing microtubules, Cryptophycin 1 prevents normal mitotic spindle formation, thereby inhibiting cell division.
  3. Induction of Apoptosis: The compound accelerates apoptotic pathways through Bcl2 deactivation, promoting cell death in cancerous cells.

This multifaceted mechanism highlights its potential as a therapeutic agent against various cancers .

Physical and Chemical Properties Analysis

Cryptophycin 1 exhibits several important physical and chemical properties:

  • Solubility: Limited solubility in water but improved solubility in organic solvents due to structural modifications in analogues.
  • Stability: Sensitive to hydrolysis; modifications at specific positions (e.g., C6) can enhance stability.
  • Melting Point: Specific melting point data varies based on synthetic methods but generally falls within a defined range indicative of its crystalline nature.

These properties are critical for formulating effective drug delivery systems .

Applications

The applications of Cryptophycin 1 extend beyond basic research into significant therapeutic domains:

  • Anticancer Drug Development: Its potent antitumor activity makes it a candidate for developing new cancer therapies.
  • Structure-Activity Relationship Studies: The modular nature of its structure allows for extensive modifications leading to analogues with improved efficacy and reduced toxicity.

Research continues into optimizing its pharmacological profiles through synthetic modifications aimed at enhancing solubility and bioavailability .

Introduction to Cryptophycin 1

Historical Discovery and Taxonomic Origins in Cyanobacteria

Cryptophycin 1 was first isolated in 1990 from the filamentous freshwater cyanobacterium Nostoc sp. strain GSV 224, identified during a screening initiative for antifungal agents. The compound was initially designated "cryptophycin" due to its potent activity against Cryptococcus species yeasts [1] [8]. Subsequent phylogenetic analysis revealed that cryptophycin-producing cyanobacteria belong to the order Nostocales, with Nostoc sp. ATCC 53789 also identified as a production strain [1] [3]. The discovery emerged during a period of intensified research into cyanobacterial pharmaceuticals, spearheaded by the laboratories of Richard Moore and William Gerwick in the 1990s [3]. Intriguingly, structurally similar compounds (arenastatins) were later isolated from the marine sponge Dysidea arenaria; however, genomic evidence supports a cyanobacterial origin via symbiotic association, consistent with the frequent occurrence of cyanobacteria as sponge symbionts [1] [4].

Table 1: Discovery Timeline of Cryptophycin 1

YearEventSignificance
1990Initial isolation from Nostoc sp. GSV 224Identified as potent antifungal agent
1994Structural elucidation and total synthesisConfirmed depsipeptide macrolide structure
1996Identification of Nostoc sp. ATCC 53789Established multiple cyanobacterial production strains
1997Apoptosis induction mechanism describedRevealed anticancer mechanism beyond antifungal use

Structural Classification as a Depsipeptide Macrolide

Cryptophycin 1 is a 16-membered macrocyclic depsipeptide, characterized by the presence of both amide and ester bonds within its ring structure. This hybrid peptide-polyketide scaffold comprises four distinct subunits:

  • Unit A: 3-Hydroxy-4-methyl-6-phenylhexa-2,7-dienoic acid with a terminal epoxide moiety
  • Unit B: Chlorinated O-methyl-D-tyrosine (3-chloro-4-methoxy-D-tyrosine)
  • Unit C: 2-Hydroxyisovaleric acid
  • Unit D: L-Leucine-derived α,β-unsaturated amino acid [9] [10]

The absolute configuration is critical for bioactivity, featuring R-epoxide stereochemistry in Unit A and R-configuration at the chloro-O-methyl-tyrosine residue in Unit B [1] [5]. Biosynthesis occurs via a non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) hybrid assembly line, where ester bond formation is catalyzed by specialized condensation and thioesterase domains within the NRPS megaenzyme complex [9]. The epoxide functionality, derived from post-assembly oxidation of a terminal alkene, is indispensable for tubulin binding and cytotoxicity [1] [2].

Table 2: Structural Motifs and Functional Significance in Cryptophycin 1

Structural ElementChemical FeatureFunctional Role
16-membered macrocycleDepsipeptide (ester + amide bonds)Conformational constraint for bioactivity
Epoxide (Unit A)Oxirane ringCovalent interaction with tubulin Asn228
Chloro-O-methyl-D-tyrosineHalogenated aromatic residueHydrophobic pocket binding in maytansine site
α,β-Unsaturated ester (Unit D)Michael acceptorPotential nucleophile trapping (minor role)
Methyl-epoxide-phenyl systemHydrophobic pharmacophoreDisruption of microtubule dynamics

Early Pharmacological Significance as a Microtubule-Targeting Agent

Initial pharmacological evaluation revealed Cryptophycin 1 possessed extraordinary cytotoxicity, with half-maximal inhibitory concentration (IC₅₀) values of 3–5 picomolar (pM) against human cancer cell lines, including KB nasopharyngeal carcinoma (IC₅₀ = 5 pM) and LoVo colorectal adenocarcinoma (IC₅₀ = 3 pM) [1] [7]. This potency exceeded clinically used microtubule agents by 100- to 1000-fold; for comparison, paclitaxel and vinblastine typically exhibit IC₅₀ values in the low nanomolar range [3] [8]. Crucially, Cryptophycin 1 retained efficacy against multidrug-resistant (MDR) tumor models overexpressing P-glycoprotein efflux pumps, a significant limitation of vinca alkaloids and taxanes [4] [6].

Mechanistically, Cryptophycin 1 was identified as a potent microtubule-destabilizing agent that binds β-tubulin at two distinct sites:

  • Primary maytansine site: High-affinity binding involving interactions with helix H3', H11, T3 loop, and T5 loop of β-tubulin [2] [5]
  • Secondary βT5-loop site: Novel binding region bridging the maytansine and vinca sites, modulating tubulin nucleotide exchange and longitudinal polymerization [2]

This dual-site engagement depletes cellular microtubules through hyper-stabilization of tubulin heterodimers, preventing their incorporation into microtubule polymers. Consequently, cells undergo rapid G₂/M phase arrest followed by apoptosis induction within hours of treatment, characterized by caspase-3 activation, DNA fragmentation, and morphological changes consistent with programmed cell death [1] [7]. The compound's ability to circumvent conventional resistance mechanisms and its novel tubulin-binding mode established Cryptophycin 1 as a structurally and mechanistically unique chemotherapeutic prototype, inspiring extensive structure-activity relationship studies and analog development programs [4] [6].

Properties

CAS Number

124689-65-2

Product Name

Cryptophycin 1

IUPAC Name

(3S,6R,10R,13E,16S)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(1S)-1-[(2R,3R)-3-phenyloxiran-2-yl]ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone

Molecular Formula

C35H43ClN2O8

Molecular Weight

655.2 g/mol

InChI

InChI=1S/C35H43ClN2O8/c1-20(2)16-29-35(42)44-27(22(4)31-32(46-31)24-10-7-6-8-11-24)12-9-13-30(39)38-26(33(40)37-19-21(3)34(41)45-29)18-23-14-15-28(43-5)25(36)17-23/h6-11,13-15,17,20-22,26-27,29,31-32H,12,16,18-19H2,1-5H3,(H,37,40)(H,38,39)/b13-9+/t21-,22+,26-,27+,29+,31-,32-/m1/s1

InChI Key

PSNOPSMXOBPNNV-VVCTWANISA-N

SMILES

CC1CNC(=O)C(NC(=O)C=CCC(OC(=O)C(OC1=O)CC(C)C)C(C)C2C(O2)C3=CC=CC=C3)CC4=CC(=C(C=C4)OC)Cl

Synonyms

cryptophycin 1

Canonical SMILES

CC1CNC(=O)C(NC(=O)C=CCC(OC(=O)C(OC1=O)CC(C)C)C(C)C2C(O2)C3=CC=CC=C3)CC4=CC(=C(C=C4)OC)Cl

Isomeric SMILES

C[C@@H]1CNC(=O)[C@H](NC(=O)/C=C/C[C@H](OC(=O)[C@@H](OC1=O)CC(C)C)[C@H](C)[C@@H]2[C@H](O2)C3=CC=CC=C3)CC4=CC(=C(C=C4)OC)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.